molecular formula C13H20O B2939837 4-(2,3-Dimethylpentan-2-yl)phenol CAS No. 861011-60-1

4-(2,3-Dimethylpentan-2-yl)phenol

Cat. No.: B2939837
CAS No.: 861011-60-1
M. Wt: 192.302
InChI Key: RLWQHAIXLMFQPL-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylpentan-2-yl)phenol is an organic compound with the molecular formula C13H20O. It is a phenolic compound characterized by a phenol group attached to a branched alkyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylpentan-2-yl)phenol typically involves the alkylation of phenol with 2,3-dimethylpentane. The reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the alkyl group is introduced to the phenol ring .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylpentan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Scientific Research Applications

4-(2,3-Dimethylpentan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylpentan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s biological and chemical activities. The alkyl chain provides hydrophobic interactions, enhancing the compound’s solubility and stability in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dimethylpentan-2-yl)phenol is unique due to its specific alkyl chain branching, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized chemicals and materials .

Properties

IUPAC Name

4-(2,3-dimethylpentan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-10(2)13(3,4)11-6-8-12(14)9-7-11/h6-10,14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWQHAIXLMFQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)(C)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001029370
Record name 4-(1,1,2-Trimethylbutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861011-60-1
Record name 4-(1,1,2-Trimethylbutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,3-dimethylpentan-2-yl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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